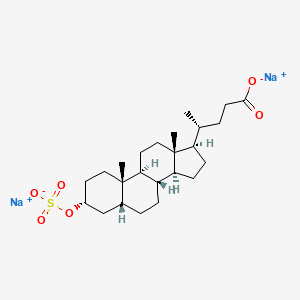
Lithocholic Sulfate Disodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithocholic sulfate disodium salt, also known as lithocholic acid 3-sulfate disodium salt, is a metabolite of lithocholic acid, a secondary bile acid. It is primarily found in the bile duct and is known for its water solubility. The compound has a molecular formula of C24H38Na2O6S and a molecular weight of 500.6 g/mol .
準備方法
The synthesis of lithocholic sulfate disodium salt involves the sulfation of lithocholic acid. The reaction typically requires lithocholic acid as the starting material, which undergoes sulfation using sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfate ester. The product is then neutralized with sodium hydroxide to form the disodium salt .
化学反応の分析
Lithocholic sulfate disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lithocholic acid derivatives.
Reduction: Reduction reactions can convert the sulfate group back to the hydroxyl group, regenerating lithocholic acid.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
科学的研究の応用
Lithocholic sulfate disodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Research has shown its potential in studying liver diseases and its role in cholestasis.
Industry: It is used in the formulation of detergents and emulsifiers due to its surfactant properties .
作用機序
Lithocholic sulfate disodium salt exerts its effects by interacting with cellular membranes and proteins. It forms complexes with calcium ions, which can affect cellular signaling pathways. The compound also influences bile acid transport and metabolism, impacting liver function and bile secretion .
類似化合物との比較
Lithocholic sulfate disodium salt is unique due to its sulfate ester group, which imparts distinct chemical and biological properties. Similar compounds include:
Cholic acid: A primary bile acid with hydroxyl groups instead of a sulfate group.
Deoxycholic acid: Another secondary bile acid with different hydroxylation patterns.
Ursodeoxycholic acid: A bile acid used in the treatment of certain liver diseases
These compounds differ in their chemical structure and biological activity, making this compound a valuable compound for specific research and industrial applications.
特性
分子式 |
C24H38Na2O6S |
|---|---|
分子量 |
500.6 g/mol |
IUPAC名 |
disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O6S.2Na/c1-15(4-9-22(25)26)19-7-8-20-18-6-5-16-14-17(30-31(27,28)29)10-12-23(16,2)21(18)11-13-24(19,20)3;;/h15-21H,4-14H2,1-3H3,(H,25,26)(H,27,28,29);;/q;2*+1/p-2/t15-,16-,17-,18+,19-,20+,21+,23+,24-;;/m1../s1 |
InChIキー |
KFMFANFNCYFOLB-WLYWKNFRSA-L |
異性体SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |
正規SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid](/img/structure/B13860727.png)
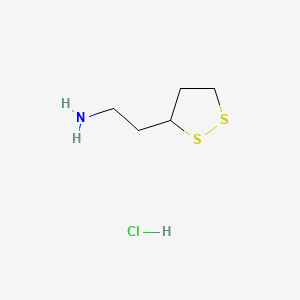

![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)
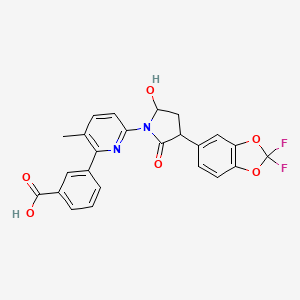
![2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B13860760.png)
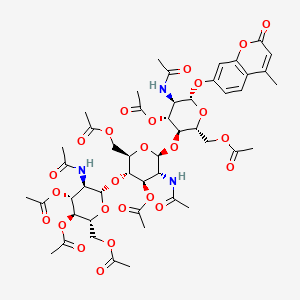
![[5-(Pyridin-3-yl)-1,3-phenylene]dimethanol](/img/structure/B13860775.png)
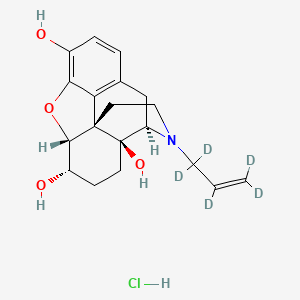


![N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethoxyethanamine](/img/structure/B13860796.png)
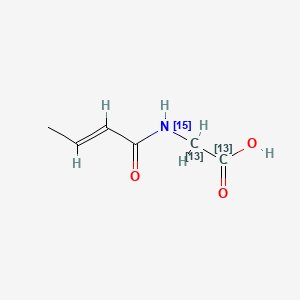
![[4-(5-Chloropyridin-2-yl)oxyphenyl]methanol](/img/structure/B13860812.png)
